(+)-Darunavir
Übersicht
Beschreibung
(-)-Darunavir is a small organic molecule belonging to the family of protease inhibitors. It is used in the treatment of HIV infections, and is one of the most effective drugs in this class. It is a potent and selective inhibitor of the HIV protease enzyme, and has been shown to be effective in both laboratory and clinical settings. (-)-Darunavir is a safe and effective drug that has been used in HIV treatment for many years.
Wissenschaftliche Forschungsanwendungen
Treatment of SARS-CoV-2 and COVID-19 : Darunavir, in combination with other drugs such as umifenovir, has shown effectiveness against the SARS-CoV-2 coronavirus, contributing to patient recoveries (Costanzo, De Giglio, & Roviello, 2020).
Pharmacokinetics in HIV Treatment : As an HIV-1 protease inhibitor, Darunavir exhibits potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains. It is rapidly absorbed after oral administration and extensively metabolized by cytochrome P450 (CYP) 3A4 (Rittweger & Arastéh, 2007).
Combatting HIV Resistance : Darunavir is effective against HIV-1 isolates with multiple resistance mutations, offering a high genetic barrier and a distinct resistance profile compared to other protease inhibitors (Tremblay, 2008).
Interaction with P-Glycoprotein in Intestinal Absorption : Darunavir's absorption is influenced by P-glycoprotein (P-gp), and its transport is modulated by coadministration with ritonavir, which increases its bioavailability (Holmstock, Mols, Annaert, & Augustijns, 2010).
Molecular Characterization in HIV Resistance : Highly mutated HIV protease variants resistant to Darunavir exhibit defects in substrate binding but still support viral replication, offering insights into the development of resistance (Saskova et al., 2009).
Management of HIV Infection in Adults : Darunavir's pharmacological properties, including its high potency against multidrug-resistant HIV and limited cytotoxicity, make it a valuable treatment option in both treatment-experienced and -naive HIV-1 patients (McKeage, Perry, & Keam, 2009).
Pharmacokinetics in SARS-CoV-2 Patients : The pharmacokinetics of Darunavir in SARS-CoV-2 patients differ from those in HIV patients, influenced by factors like interleukin-6 levels, suggesting the need for tailored dose selection in different patient populations (Cojutti et al., 2020).
Efficacy in Treatment-Experienced HIV Patients : Darunavir-ritonavir has shown greater efficacy than other protease inhibitors in treatment-experienced HIV-1 patients, with favorable safety and tolerability (Clotet et al., 2007).
Eigenschaften
IUPAC Name |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3S)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-RTJMFUJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN(C[C@@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@@H]2CO[C@H]3[C@@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Darunavir | |
CAS RN |
1399859-60-9 | |
Record name | Darunavir, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1399859609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DARUNAVIR, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCL9DHY4E3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.